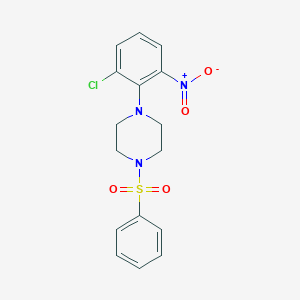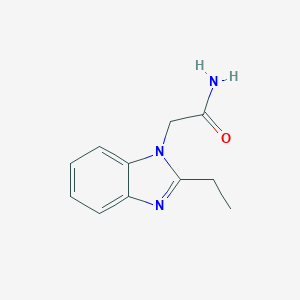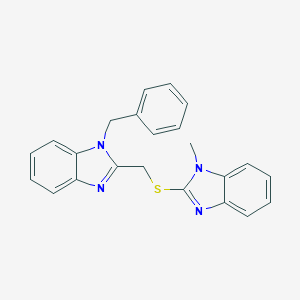
1-(Benzenesulfonyl)-4-(2-chloro-6-nitrophenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzenesulfonyl)-4-(2-chloro-6-nitrophenyl)piperazine is a complex organic compound that belongs to the class of sulfonyl piperazines This compound is characterized by the presence of a benzenesulfonyl group attached to a piperazine ring, which is further substituted with a 2-chloro-6-nitro-phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzenesulfonyl)-4-(2-chloro-6-nitrophenyl)piperazine typically involves the following steps:
Nitration: The starting material, 2-chloroaniline, undergoes nitration to introduce a nitro group at the 6-position, forming 2-chloro-6-nitroaniline.
Sulfonylation: The 2-chloro-6-nitroaniline is then reacted with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine to form 2-chloro-6-nitro-N-(phenylsulfonyl)aniline.
Piperazine Substitution: Finally, the 2-chloro-6-nitro-N-(phenylsulfonyl)aniline is reacted with piperazine under reflux conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Benzenesulfonyl)-4-(2-chloro-6-nitrophenyl)piperazine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The piperazine ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, sodium dithionite.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Major Products Formed:
Reduction: 1-Benzenesulfonyl-4-(2-chloro-6-amino-phenyl)-piperazine.
Substitution: 1-Benzenesulfonyl-4-(2-substituted-6-nitro-phenyl)-piperazine.
Oxidation: this compound N-oxide.
Wissenschaftliche Forschungsanwendungen
1-(Benzenesulfonyl)-4-(2-chloro-6-nitrophenyl)piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(Benzenesulfonyl)-4-(2-chloro-6-nitrophenyl)piperazine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfonyl group can enhance the compound’s ability to bind to proteins and enzymes, modulating their activity. The piperazine ring provides structural flexibility, allowing the compound to fit into different binding sites.
Vergleich Mit ähnlichen Verbindungen
- 1-Benzenesulfonyl-4-(2-chloro-phenyl)-piperazine
- 1-Benzenesulfonyl-4-(2-nitro-phenyl)-piperazine
- 1-Benzenesulfonyl-4-(2-chloro-6-methyl-phenyl)-piperazine
Comparison: 1-(Benzenesulfonyl)-4-(2-chloro-6-nitrophenyl)piperazine is unique due to the presence of both the chloro and nitro groups on the phenyl ring. This combination of substituents can significantly influence the compound’s reactivity and biological activity compared to similar compounds with only one of these groups. The presence of the nitro group can enhance the compound’s ability to undergo bioreduction, while the chloro group can facilitate substitution reactions, providing a versatile platform for further chemical modifications.
Eigenschaften
Molekularformel |
C16H16ClN3O4S |
|---|---|
Molekulargewicht |
381.8 g/mol |
IUPAC-Name |
1-(benzenesulfonyl)-4-(2-chloro-6-nitrophenyl)piperazine |
InChI |
InChI=1S/C16H16ClN3O4S/c17-14-7-4-8-15(20(21)22)16(14)18-9-11-19(12-10-18)25(23,24)13-5-2-1-3-6-13/h1-8H,9-12H2 |
InChI-Schlüssel |
KYEZSBYXRVFNPH-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=C(C=CC=C2Cl)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3 |
Kanonische SMILES |
C1CN(CCN1C2=C(C=CC=C2Cl)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-9H-purin-6-amine](/img/structure/B317467.png)


![N-(3,4-DIMETHOXYPHENYL)-2-{[1-(2-FLUOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDE](/img/structure/B317470.png)
![7-(3,4-dichlorobenzyl)-8-[(4-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B317471.png)
![Tetrazole, 1-(2-fluorophenyl)-5-[4-(1,1-dimethylethyl)benzylthio]-](/img/structure/B317472.png)
![2-{4-[(2-chloro-4-fluorobenzyl)oxy]phenyl}-4,5-diphenyl-1H-imidazole](/img/structure/B317473.png)
![ethyl N-[(2R)-3-(1H-indol-3-yl)-1-[(6-methyl-1,3-benzothiazol-2-yl)amino]-1-oxopropan-2-yl]carbamate](/img/structure/B317479.png)

![4-{[5-(3-acetylphenyl)-2-furyl]methylene}-2-(3,5-dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B317482.png)
![1-(3,5-Dichlorophenyl)-4-{4-[ethyl(methyl)amino]benzylidene}-3,5-pyrazolidinedione](/img/structure/B317485.png)
![5-[5-(4-Methoxy-2-nitrophenyl)furan-2-yl]-8-thia-4,6-diazatricyclo[7.6.0.02,7]pentadeca-1(9),2(7),5-trien-3-one](/img/structure/B317486.png)
![5-[5-(2-Methyl-4-nitrophenyl)furan-2-yl]-8-thia-4,6-diazatricyclo[7.6.0.02,7]pentadeca-1(9),2(7),5-trien-3-one](/img/structure/B317487.png)
![2-(4-Methoxy-2-methylphenyl)-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidin-4-ol](/img/structure/B317488.png)
